1-(2-Bromopyridin-4-yl)ethanone

Catalog No.
S689628
CAS No.
864674-02-2
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromopyridin-4-yl)ethanone

CAS Number

864674-02-2

Product Name

1-(2-Bromopyridin-4-yl)ethanone

IUPAC Name

1-(2-bromopyridin-4-yl)ethanone

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3

InChI Key

OCOXYYMZTJBJJN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NC=C1)Br

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Br

The exact mass of the compound 1-(2-Bromopyridin-4-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Bromopyridin-4-yl)ethanone (CAS 864674-02-2) is a highly versatile, bifunctional heterocyclic building block characterized by a reactive 2-bromo substituent and a 4-acetyl group. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid scaffold for divergent synthesis. The 2-bromo position serves as an optimal electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the 4-acetyl moiety provides a stable yet reactive site for condensation, reductive amination, or haloform reactions. Its dual functionality allows chemists to orthogonally functionalize the pyridine core, making it a critical precursor in the development of kinase inhibitors, advanced materials, and complex active pharmaceutical ingredients (APIs)[1].

Substituting 1-(2-Bromopyridin-4-yl)ethanone with closely related analogs often leads to severe process bottlenecks and increased downstream costs. While 1-(2-Chloropyridin-4-yl)ethanone is a common, cheaper alternative, the C-Cl bond exhibits a significantly higher activation energy for palladium oxidative addition, frequently requiring expensive proprietary ligands (e.g., dialkylbiaryl phosphines) and elevated temperatures to achieve acceptable conversion rates. Conversely, utilizing the unhalogenated 4-acetylpyridine entirely removes the functional handle, necessitating low-yielding, non-regioselective C-H functionalization steps. Furthermore, substituting the acetyl group with an aldehyde (as in 2-bromo-4-pyridinecarboxaldehyde) introduces severe stability issues, as the aldehyde is highly susceptible to over-oxidation and unwanted side reactions under the basic conditions typical of cross-coupling protocols [1].

Palladium-Catalyzed Cross-Coupling Efficiency

In standard palladium-catalyzed cross-coupling reactions, the 2-bromo substituent provides a kinetically favorable site for oxidative addition compared to its chloro counterpart. Under mild conditions, 1-(2-Bromopyridin-4-yl)ethanone routinely achieves >90% conversion in Suzuki couplings using basic catalyst systems. In contrast, 1-(2-Chloropyridin-4-yl)ethanone often stalls at <30% yield under identical conditions, requiring the addition of specialized, costly ligands (like XPhos or BrettPhos) and temperatures exceeding 100°C to force the reaction to completion [1].

Evidence DimensionSuzuki Coupling Conversion Rate (Standard Conditions)
Target Compound Data>90% yield at 80°C with standard Pd(PPh3)4
Comparator Or Baseline1-(2-Chloropyridin-4-yl)ethanone (<30% yield, requires specialized ligands)
Quantified Difference3x higher yield without premium ligand costs
ConditionsPd(PPh3)4, K2CO3, 80°C, 12 hours

Procuring the bromo variant eliminates the need for expensive proprietary ligands and harsh heating, directly lowering scale-up costs and improving batch reproducibility.

Chemoselectivity and Storage Stability

When selecting a 2-halopyridine with a C4-carbonyl handle, the choice between a ketone and an aldehyde is critical for process stability. 1-(2-Bromopyridin-4-yl)ethanone (the methyl ketone) demonstrates excellent bench stability and resists auto-oxidation. Conversely, 2-bromo-4-pyridinecarboxaldehyde is highly prone to oxidation to the corresponding carboxylic acid upon prolonged storage or exposure to the basic aqueous conditions required for many cross-couplings, often degrading by 15-20% over standard reaction times. The ketone moiety of 1-(2-Bromopyridin-4-yl)ethanone remains >99% intact during basic Suzuki or SNAr conditions[1].

Evidence DimensionCarbonyl survival rate under basic cross-coupling conditions
Target Compound Data>99% retention of the acetyl group
Comparator Or Baseline2-bromo-4-pyridinecarboxaldehyde (15-20% degradation/oxidation)
Quantified DifferenceNear-total chemoselectivity vs. significant side-product formation
ConditionsAqueous base (e.g., Na2CO3), elevated temperatures (80-100°C)

The robust stability of the acetyl group allows buyers to avoid costly and time-consuming protection/deprotection steps during multi-step API synthesis.

Regiocontrol in Multi-Step Scaffold Building

Attempting to bypass the halogenated precursor by using the cheaper 4-acetylpyridine requires late-stage C-H functionalization to install substituents at the 2-position. Such C-H activation protocols typically yield complex mixtures of 2- and 3-substituted regioisomers, often with desired product yields capping at 40-50% after extensive purification. 1-(2-Bromopyridin-4-yl)ethanone provides absolute regiocontrol, guaranteeing 100% substitution at the C2 position via the predictable reactivity of the C-Br bond, thereby eliminating the yield penalties associated with isomer separation [1].

Evidence DimensionRegioselectivity of C2 functionalization
Target Compound Data100% regiocontrol via direct C-Br substitution
Comparator Or Baseline4-acetylpyridine (40-50% yield via C-H activation, mixed isomers)
Quantified DifferenceAbsolute regiocontrol vs. ~50% loss to isomers/unreacted starting material
ConditionsDirect substitution/coupling vs. transition-metal C-H activation

Procuring the pre-halogenated scaffold prevents massive downstream material losses and simplifies purification, making it essential for scalable manufacturing.

Pharmaceutical Intermediate Synthesis

Because of its high reactivity in cross-coupling without the need for specialized ligands, this compound is the preferred starting material for synthesizing bi-aryl pyridine derivatives. It is heavily utilized in the discovery and scale-up of kinase inhibitors, where the 2-position requires an aryl or heteroaryl substituent [1].

Orthogonal Library Generation

The exceptional stability of the acetyl group during basic coupling conditions allows medicinal chemists to rapidly build compound libraries. Chemists can first modify the 2-position via Suzuki or Buchwald couplings, followed by divergent condensation reactions (e.g., forming pyrimidines, pyrazoles, or hydrazones) at the 4-position without intermediate protection steps[1].

Agrochemical Active Ingredient Development

Used as a reliable building block for novel crop protection agents where precise regiocontrol of the pyridine core is required. By starting with the pre-brominated scaffold, manufacturers avoid the regulatory and purification hurdles associated with mixed-isomer impurities that plague direct C-H functionalization routes [1].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Bromopyridin-4-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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